2-(3-(Cyclobutylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Cyclobutylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a cyclobutylmethoxy group attached to a methylphenyl ring, which is further connected to a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Cyclobutylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common approach is the reaction of 3-(Cyclobutylmethoxy)-5-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Cyclobutylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding boronic acids or esters.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the boron center, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include boronic acids, alcohol derivatives, and substituted boron compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-(Cyclobutylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2-(3-(Cyclobutylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a molecular probe. The compound’s effects are mediated through pathways involving boron-nucleophile interactions, which can influence various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the cyclobutylmethoxy and dioxaborolane groups.
Cyclobutylboronic Acid: Contains the cyclobutyl group but lacks the complex dioxaborolane moiety.
Tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane structure but without the phenyl and cyclobutylmethoxy groups.
Uniqueness
2-(3-(Cyclobutylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutylmethoxy group, a methylphenyl ring, and a dioxaborolane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[3-(cyclobutylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO3/c1-13-9-15(19-21-17(2,3)18(4,5)22-19)11-16(10-13)20-12-14-7-6-8-14/h9-11,14H,6-8,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMLYPFZIBSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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